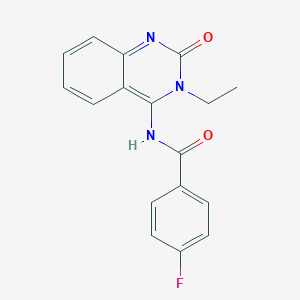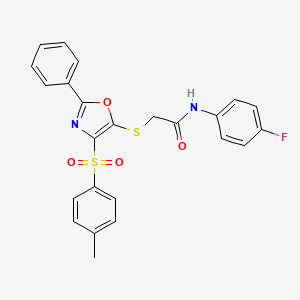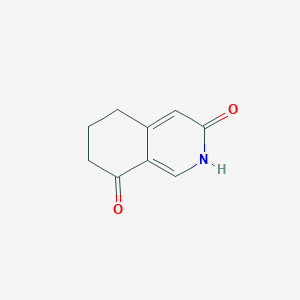![molecular formula C14H12ClF3N2O2 B2640516 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide CAS No. 900641-80-7](/img/structure/B2640516.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide, also known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in ion transport across epithelial membranes, and mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disease affecting multiple organs, including the lungs, pancreas, and intestine. CFTRinh-172 has been widely used as a research tool to study CFTR function and dysfunction, as well as a potential therapeutic agent for CF and other diseases.
Mécanisme D'action
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide binds to a specific site on the cytoplasmic side of the CFTR chloride channel, near the ATP-binding site, and prevents the opening of the channel pore. The exact mechanism of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide inhibition is not fully understood, but it may involve allosteric modulation of CFTR conformation, stabilization of the closed state, or interference with ATP hydrolysis or binding.
Biochemical and physiological effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide has several biochemical and physiological effects, depending on the cell type, CFTR expression level, and experimental conditions. Some of the major effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide are as follows:
1. Inhibition of CFTR-mediated chloride secretion: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide can block CFTR-mediated chloride secretion in various epithelial cells, leading to a decrease in transepithelial ion transport and fluid secretion. This effect can be beneficial or detrimental, depending on the disease context and the degree of CFTR dysfunction.
2. Modulation of other ion channels and transporters: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide may also affect other ion channels and transporters in addition to CFTR, such as the epithelial sodium channel (ENaC), the calcium-activated chloride channel (CaCC), and the Na+/K+ ATPase. These effects may contribute to the overall physiological response to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide.
3. Alteration of cellular signaling and metabolism: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide may also alter cellular signaling and metabolism in various ways, such as by affecting cyclic AMP (cAMP) levels, protein kinase A (PKA) activity, and mitochondrial function. These effects may have implications for the pathogenesis and treatment of CF and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide has several advantages and limitations for lab experiments, depending on the research question and the experimental design. Some of the major advantages and limitations of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide are as follows:
Advantages:
1. Potent and selective inhibition of CFTR: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide is a highly specific and potent inhibitor of CFTR chloride channel activity, with an IC50 of 300 nM in human airway epithelial cells. This allows for precise and reproducible modulation of CFTR function in various experimental systems.
2. Wide range of applications: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide can be used in various experimental systems, such as cell lines, primary cells, organoids, and animal models, to investigate CFTR function and dysfunction, as well as the pathogenesis and potential therapies of CF and other diseases.
3. Commercial availability: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide is commercially available from several vendors, which facilitates its widespread use and standardization in scientific research.
Limitations:
1. Off-target effects: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide may have off-target effects on other ion channels and transporters, as well as cellular signaling and metabolism, which may complicate the interpretation of experimental results and require appropriate controls.
2. Species and tissue specificity: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide may exhibit species and tissue specificity in its effects on CFTR and other targets, which may limit its extrapolation to human physiology and pathology.
3. Pharmacokinetics and toxicity: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide has not been extensively studied for its pharmacokinetics and toxicity in vivo, which may limit its translation to clinical applications and require further preclinical testing.
Orientations Futures
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide has opened up many avenues for future research in the field of CF and ion channel biology. Some of the potential directions for future research are as follows:
1. Development of more potent and selective CFTR inhibitors: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide has been a valuable research tool for studying CFTR function and dysfunction, but its potency and selectivity may be improved by structure-activity relationship (SAR) studies and high-throughput screening (HTS) of chemical libraries.
2. Investigation of CFTR regulation and modulation: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide has been used mainly as a CFTR inhibitor, but it may also be used to investigate CFTR regulation and modulation by other factors, such as hormones, cytokines, and lipids. This may reveal new targets and pathways for CF therapy.
3. Exploration of CFTR-independent effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide may have CFTR-independent effects on other ion channels and transporters, as well as cellular signaling and metabolism, which may have therapeutic implications for other diseases, such as hypertension, diabetes, and cancer.
4. Translation of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide to clinical applications: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide has shown promise as a potential therapeutic agent for CF and other diseases involving CFTR dysfunction, but its pharmacokinetics, toxicity, and efficacy in vivo need to be further evaluated in preclinical and clinical studies.
Méthodes De Synthèse
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide can be synthesized by several methods, including the following:
1. Reaction of 4-chloro-3-(trifluoromethyl)aniline with furfurylamine to form N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethyl)aniline, which is then reacted with chloroacetyl chloride and ammonium acetate to form N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide.
2. Reaction of 4-chloro-3-(trifluoromethyl)phenylacetic acid with furfurylamine to form N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethyl)acetamide, which is then reacted with thionyl chloride and ammonia to form N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide.
Applications De Recherche Scientifique
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide has been extensively used in scientific research to investigate the structure, function, and regulation of CFTR, as well as the pathogenesis and potential treatments of CF and other diseases involving CFTR dysfunction. Some of the major research applications of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide are as follows:
1. CFTR channel inhibition: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide is a potent and selective inhibitor of CFTR chloride channel activity, and it has been used to block CFTR-mediated chloride secretion in various epithelial cells, including airway, intestinal, and sweat gland cells. This inhibition can be measured by several methods, such as patch-clamp electrophysiology, fluorescent dyes, and transepithelial ion transport assays.
2. CFTR trafficking and stability: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide has also been used to study the intracellular trafficking and stability of CFTR, which are critical determinants of CFTR function and expression. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide can block the degradation of CFTR by the proteasome and lysosome pathways, as well as the misfolding and trafficking defects caused by CFTR mutations.
3. CF pathogenesis and therapy: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide has been used to investigate the pathogenesis and potential therapies of CF, a disease caused by mutations in the CFTR gene. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide can mimic the effects of CFTR mutations by inhibiting CFTR function, and it has been used to screen for potential CF drugs, such as correctors, potentiators, and read-through agents.
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O2/c15-12-4-3-9(6-11(12)14(16,17)18)20-13(21)8-19-7-10-2-1-5-22-10/h1-6,19H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWMHXKLVBZSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2640433.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2640435.png)
![2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2640437.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-hydroxyimino-acetamide](/img/structure/B2640438.png)



![2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2640445.png)

![2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2640450.png)
![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)
![3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine](/img/structure/B2640454.png)
![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)